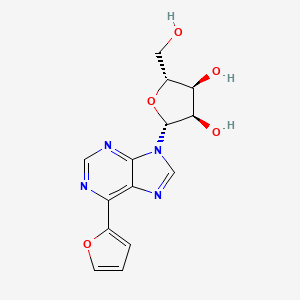

9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine

Description

Context within Purine (B94841) Nucleoside Analogues Chemistry

Purine nucleoside analogues are structurally similar to the natural purine nucleosides, adenosine (B11128) and guanosine, which are fundamental components of DNA and RNA. These synthetic analogues can interfere with various cellular processes, including DNA and RNA synthesis, leading to their therapeutic effects. The modification of the purine base or the sugar moiety has been a fruitful strategy for the development of new drugs.

The synthesis of 6-substituted purine nucleosides, including those with aryl or hetaryl groups at the C6 position, has been a key area of research. These modifications can significantly impact the biological activity of the parent nucleoside. The preparation of these compounds often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the efficient formation of a carbon-carbon bond between the purine core and a variety of substituents. Specifically, 6-hetarylpurine ribonucleosides, including the furan-2-yl derivative, have been synthesized by the coupling of 6-chloropurine (B14466) ribonucleosides with corresponding hetaryl-organometallic reagents. acs.orgacs.orgcas.cz

Significance as a Research Scaffold for Structural Modification Studies

The molecular architecture of 9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine makes it an excellent scaffold for further structural modifications. By systematically altering different parts of the molecule, researchers can probe the structure-activity relationships (SAR) that govern its biological effects. Key areas for modification include the furan (B31954) ring, the purine core, and the ribose sugar.

For instance, studies on related 6-(het)aryl-7-deazapurine ribonucleosides have demonstrated that modifications to the purine core, such as the replacement of N7 with a carbon atom, can lead to highly potent cytostatic agents. nih.gov This highlights the potential of using the 6-(furan-2-yl)purine nucleoside as a starting point for the design of novel anticancer compounds. The furan moiety itself can be substituted at various positions or replaced with other heterocyclic rings to explore the impact on biological activity. Furthermore, modifications to the ribose sugar, a common strategy in nucleoside chemistry, could also be applied to this scaffold to potentially enhance efficacy or alter the mechanism of action.

Detailed Research Findings

Research into this compound and its analogues has revealed significant biological activity, particularly in the areas of antiviral and cytostatic effects.

A key study systematically evaluated a series of 6-hetarylpurine ribonucleosides, including the furan-2-yl derivative (referred to as compound 3g in the study), for their activity against the Hepatitis C virus (HCV) and for their cytostatic effects against various cancer cell lines. acs.orgacs.orgnih.gov

The findings from this research are summarized in the table below:

| Compound | Target | Measurement | Value |

| This compound | Anti-HCV Activity | EC90 (µM) | 0.4 |

| This compound | Cytostatic Activity (CEM cell line) | IC50 (µM) | 2.5 |

| This compound | Cytostatic Activity (L1210 cell line) | IC50 (µM) | 2.5 |

The data indicates that this compound possesses potent anti-HCV activity, with an EC90 value of 0.4 µM. acs.orgacs.orgnih.gov The EC90 represents the concentration required to achieve 90% of the maximum antiviral effect.

In terms of its cytostatic activity, the compound demonstrated moderate inhibition of cancer cell growth, with IC50 values of 2.5 µM against both the CEM (human T-lymphoblastoid) and L1210 (mouse leukemia) cell lines. acs.org The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.

These findings underscore the potential of the this compound scaffold as a starting point for the development of new antiviral and anticancer agents. Further structural modifications could lead to analogues with enhanced potency and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5/c19-4-8-11(20)12(21)14(23-8)18-6-17-10-9(7-2-1-3-22-7)15-5-16-13(10)18/h1-3,5-6,8,11-12,14,19-21H,4H2/t8-,11-,12-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOLTYAOBSJCJL-LHNIVKCTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Purine Nucleosides

Strategies for Purine (B94841) Core Functionalization

The functionalization of the purine core is a critical aspect of synthesizing a diverse range of nucleoside analogues. The primary strategies involve the use of pre-functionalized purine intermediates, which can then undergo further modifications. Palladium-catalyzed cross-coupling reactions have become a cornerstone in this field, allowing for the introduction of a wide array of substituents onto the purine scaffold. cas.cznih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are instrumental in forging new carbon-carbon bonds, a key step in the synthesis of 9-(β-D-ribofuranosyl)-6-(furan-2-yl)purine. The two most prominent methods employed for this purpose are the Stille and Suzuki cross-coupling reactions. These reactions typically involve the coupling of a halogenated purine nucleoside with an organometallic reagent.

The introduction of the furan-2-yl group at the C6 position of the purine nucleoside is effectively achieved through the Stille coupling reaction. This reaction involves the palladium-catalyzed coupling of an organotin reagent with an organic halide. In the synthesis of 9-(β-D-ribofuranosyl)-6-(furan-2-yl)purine, the process commences with a protected 6-chloropurine (B14466) ribonucleoside. cas.cz

A key starting material is 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine. This protected nucleoside is reacted with a commercially available 2-furylstannane in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), in a suitable solvent like dimethylformamide (DMF). The reaction proceeds to yield the protected 6-(furan-2-yl)purine nucleoside. cas.cz A significant challenge with this method is the removal of toxic organotin byproducts, which often necessitates repeated chromatographic purification. cas.cz The final step involves a deprotection reaction, typically using methanolic potassium fluoride, to remove the acetyl protecting groups from the ribose sugar, yielding the target compound, 9-(β-D-ribofuranosyl)-6-(furan-2-yl)purine. cas.cz

Table 1: Stille Coupling Reaction for the Synthesis of 6-(Furan-2-yl)purine Nucleoside

| Starting Material | Reagent | Catalyst | Solvent | Product (Protected) |

| 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine | 2-Furylstannane | PdCl₂(PPh₃)₂ | DMF | 6-(Furan-2-yl)-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine |

The Suzuki cross-coupling reaction is another powerful palladium-catalyzed method for creating carbon-carbon bonds and is widely used for introducing various aromatic and hetaryl substituents to the purine core. This reaction pairs an organoboron compound, typically a boronic acid, with an organic halide. nih.govnih.gov While the Stille coupling is explicitly mentioned for the synthesis of the furan-2-yl derivative, the Suzuki reaction represents a more general and often preferred method due to the lower toxicity of the boron-containing reagents. cas.cz

In a typical Suzuki coupling protocol for purine nucleosides, a protected 6-chloropurine nucleoside is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. cas.cznih.gov This methodology has been successfully applied to synthesize a variety of 6-arylpurine ribonucleosides. cas.cz

Table 2: Representative Suzuki Coupling for 6-Arylpurine Nucleoside Synthesis

| Starting Material | Reagent | Catalyst | Base | Product (Protected) |

| 6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine | Arylboronic Acid | Pd(OAc)₂/TPPTS | Na₂CO₃ | 6-Aryl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine |

Functionalization at Purine Positions (C2, C6, C8, N9)

The purine ring offers several positions (C2, C6, C8, and N9) for functionalization, allowing for the creation of a vast library of derivatives. The reactivity of these positions can be selectively targeted to introduce desired substituents.

6-Chloropurine and 2,6-dichloropurine (B15474) nucleosides are versatile and crucial intermediates in the synthesis of 6-substituted purine analogues. cas.cznih.gov The chlorine atom at the C6 position (and C2 in dichloropurines) acts as a good leaving group in nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide range of carbon, nitrogen, oxygen, and sulfur-based substituents. cas.cznih.gov The synthesis of 9-(β-D-ribofuranosyl)-6-(furan-2-yl)purine is a prime example of the utility of the 6-chloro-purine ribonucleoside intermediate. cas.cz

Achieving regioselectivity in the functionalization of the purine ring is paramount. For the synthesis of 9-(β-D-ribofuranosyl)-6-(furan-2-yl)purine, the key is the selective reaction at the C6 position. The inherent reactivity of the 6-chloro group facilitates this regioselectivity in palladium-catalyzed cross-coupling reactions. cas.cznih.gov By choosing the appropriate starting materials, such as 6-chloropurine or 2,6-dichloropurine, and controlling the reaction conditions, chemists can direct the introduction of substituents to the desired position on the purine scaffold.

Glycosylation Approaches for Ribofuranosyl Moiety Attachment

The crucial step in the synthesis of 9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine is the formation of the N-glycosidic bond between the purine base and the ribofuranose sugar. The Vorbrüggen glycosylation is a widely utilized and efficient method for this transformation. nih.govrsc.orgnih.govresearchgate.net This reaction typically involves the coupling of a silylated heterocyclic base with an acylated sugar derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4). acs.org

To enhance the solubility and nucleophilicity of the purine base, it is often persilylated using reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) prior to the coupling reaction. researchgate.net The reaction conditions, including the choice of Lewis acid and solvent, play a critical role in the regioselectivity of the glycosylation, influencing whether the sugar attaches to the N9 or N7 position of the purine ring. nih.gov For many purine nucleosides, prolonged heating is employed to ensure the formation of the thermodynamically more stable N9 isomer. rsc.org

Stereochemical Control in Nucleoside Synthesis

A significant challenge in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1') of the ribose sugar to selectively obtain the biologically active β-anomer. The Vorbrüggen glycosylation method inherently favors the formation of the β-anomer due to the neighboring group participation of the acyl group at the C2' position of the ribose sugar. nih.gov This participation leads to the formation of a cyclic acyloxonium ion intermediate, which blocks the α-face of the ribofuranose ring, thereby directing the incoming nucleophilic purine base to attack from the β-face. This mechanism ensures a high degree of stereoselectivity, yielding predominantly the desired β-D-ribofuranosyl isomer.

Synthesis of Structurally Modified Analogues and Derivatives

Starting from the core structure of this compound, a multitude of analogues can be synthesized by modifying either the ribofuranosyl moiety or the 6-substituent, or by introducing new functional groups at the C6 position.

Modifications to the Ribofuranosyl Moiety (e.g., 3'-deoxy-3'-fluoro, 3'-C-ethynyl, 2'-deoxy)

Modifications to the sugar portion of the nucleoside can have a profound impact on its biological activity and metabolic stability.

3'-deoxy-3'-fluoro Analogues: A unified synthetic strategy has been developed to access novel 3'-fluorinated purine nucleosides. researchgate.net This involves the synthesis of a common 3'-deoxy-3'-fluororibofuranose intermediate, which is then coupled with the desired purine base. For the synthesis of the 6-(furan-2-yl) derivative, a 6-chloropurine nucleoside bearing the 3'-deoxy-3'-fluoro-ribofuranosyl moiety is first synthesized. This intermediate then undergoes a Stille cross-coupling reaction with 2-(tributylstannyl)furan (B54039), catalyzed by bis(triphenylphosphine)palladium(II) chloride, to yield the protected 3'-deoxy-3'-fluoro-6-(furan-2-yl)purine nucleoside. Subsequent deprotection affords the final product. researchgate.net

3'-C-ethynyl Analogues: A focused library of nucleosides has been constructed around a 3'-C-ethynyl-D-ribofuranose sugar scaffold. nih.govnih.gov The synthesis of the 6-(furan-2-yl) analogue involves an initial Vorbrüggen glycosylation to couple the 3'-C-ethynyl ribofuranose with a 6-chloropurine base. The resulting 6-chloro intermediate is then subjected to a Suzuki cross-coupling reaction with furan-2-boronic acid to introduce the furan-2-yl moiety. nih.gov

2'-deoxy Analogues: The synthesis of 2'-deoxy-6-(furan-2-yl)purine nucleosides has also been reported. scispace.com A common route involves the use of a protected 2'-deoxy-6-iodopurine nucleoside as a key intermediate. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction with a suitable furan (B31954) derivative, such as tributylstannylfuran, to introduce the furan-2-yl group at the C6 position. nih.gov

| Modification | Key Synthetic Step | Precursor |

| 3'-deoxy-3'-fluoro | Stille cross-coupling | 3'-deoxy-3'-fluoro-6-chloropurine riboside |

| 3'-C-ethynyl | Suzuki cross-coupling | 3'-C-ethynyl-6-chloropurine riboside |

| 2'-deoxy | Palladium-catalyzed cross-coupling | 2'-deoxy-6-iodopurine riboside |

Diversification of the 6-Substituent (e.g., Furan-2-yl, other Aryl/Hetaryl Groups)

The 6-position of the purine ring is a prime site for introducing chemical diversity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for this purpose. Starting from a 6-halopurine nucleoside, typically 6-chloro-9-(β-D-ribofuranosyl)purine, a wide array of aryl and hetaryl groups can be introduced.

For the synthesis of this compound, a Suzuki-Miyaura cross-coupling reaction between the protected 6-chloropurine riboside and furan-2-boronic acid is a common and effective method. researchgate.netnih.gov Similarly, Stille coupling with 2-(tributylstannyl)furan can also be employed. researchgate.netnih.gov These methods are not limited to the furan-2-yl group; a variety of other arylboronic acids or organostannanes can be used to generate a diverse library of 6-substituted purine nucleosides.

| Coupling Reaction | Reactants |

| Suzuki-Miyaura | 6-chloro-9-(β-D-ribofuranosyl)purine + Aryl/Hetarylboronic acid |

| Stille | 6-chloro-9-(β-D-ribofuranosyl)purine + Aryl/Hetaryl-stannane |

Introduction of Hydrazone and other Side Chains at C6

Further functionalization at the C6 position can be achieved by first converting the 6-chloro substituent to a more reactive intermediate. For instance, treatment of 6-chloro-9-(β-D-ribofuranosyl)purine with hydrazine (B178648) hydrate (B1144303) leads to the formation of 6-hydrazino-9-(β-D-ribofuranosyl)purine. This hydrazino derivative can then serve as a versatile building block for the introduction of various side chains.

Condensation of the 6-hydrazinopurine (B103314) nucleoside with aldehydes or ketones, such as furfural (B47365) (furan-2-carbaldehyde), would readily yield the corresponding hydrazone derivative. This approach allows for the introduction of a diverse range of functional groups at the C6 position, connected through a hydrazone linkage.

Molecular Interactions and Biological Mechanisms of Purine Nucleoside Analogues

Investigations of Molecular Targets and Pathways

Enzymatic Interactions (e.g., Adenosine (B11128) Kinase from Mycobacterium tuberculosis)

A comprehensive review of scientific literature did not yield specific studies investigating the enzymatic interactions of 9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine, including its potential interaction with adenosine kinase from Mycobacterium tuberculosis. While research has been conducted on a variety of purine (B94841) nucleoside analogues and their effects on this enzyme, data specifically detailing the activity of the 6-(furan-2-yl) substituted ribonucleoside is not available in the reviewed sources.

Nucleic Acid Binding and Interference Mechanisms (DNA, RNA)

There is a lack of specific research detailing the nucleic acid binding and interference mechanisms of this compound. Studies on other 6-substituted purine ribonucleosides have indicated potential interactions with DNA and RNA. For instance, research on certain 6-substituted purine and 9-beta-D-ribofuranosyl purine analogues has shown that they can interact with RNA and DNA in solution. Specifically, some analogues are suggested to bind to single-stranded RNA and interfere with the formation of RNA duplexes. nih.gov However, these studies did not include the specific furan-2-yl substitution. Another study on 2-amino-6-(2-thienyl)purine, a structurally similar compound, noted that it reduced interference in stacking interactions with neighboring bases in a DNA duplex. nih.gov

Receptor Binding Affinity and Selectivity (e.g., Adenosine Receptors)

Specific data on the binding affinity and selectivity of this compound for adenosine receptors is not available in the current body of scientific literature. Research into various purine nucleosides has established that modifications at the N6-position can influence selectivity for A1 adenosine receptors. Furthermore, studies on other furan-containing purine analogues, such as a series of 8-(furan-2-yl)purine derivatives, have been conducted to evaluate their interaction with adenosine receptors, specifically the A2A subtype. tuni.fi However, direct binding data for this compound is not provided in these studies.

Cellular Pathway Modulation Studies (Non-Clinical Context)

Inhibition of Biosynthetic Pathways (e.g., DNA Synthesis)

No specific studies were identified that investigated the ability of this compound to inhibit biosynthetic pathways, such as DNA synthesis. The inhibition of DNA synthesis is a known mechanism of action for many purine nucleoside analogues. nih.govmdpi.com These analogues can interfere with DNA replication after being incorporated into the DNA chain, leading to a halt in elongation. nih.gov

Induction of Cellular Processes (e.g., Apoptosis)

The capacity of this compound to induce cellular processes like apoptosis has not been specifically documented in the available research. The induction of apoptosis is a recognized outcome of the activity of various purine analogues. nih.govnih.govtaylorfrancis.com For example, the alkylated purine, 6-dimethylaminopurine, has been shown to induce apoptosis through a mitochondrial caspase-dependent pathway. nih.gov However, similar mechanistic studies for this compound have not been reported.

Structure-Activity Relationship (SAR) Studies for Molecular Function

The biological activity of purine nucleoside analogues is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural features of a molecule, such as the nature and position of substituents, influence its biological effects. For this compound and related compounds, SAR studies have provided valuable insights into the structural requirements for their antiviral, antimycobacterial, and cytostatic activities.

Correlating Substituent Effects with Biological Activity

The substituent at the C6 position of the purine ring plays a pivotal role in determining the type and potency of the biological activity of 9-(β-D-ribofuranosyl)purine analogues. The introduction of a furan-2-yl group at this position has been a subject of investigation, particularly concerning its contribution to cytostatic and potential antimycobacterial effects.

Cytostatic Effects in vitro:

Research into a series of 6-aryl- and 6-hetarylpurine ribonucleosides has demonstrated that these compounds exhibit significant in vitro cytostatic activity. Within this class of compounds, this compound has been evaluated for its ability to inhibit the growth of various cancer cell lines.

The cytostatic activity is highly dependent on the nature of the substituent at the C6 position. For instance, in a study evaluating a range of 6-hetarylpurine ribonucleosides, the furan-2-yl derivative displayed notable cytostatic effects. The activity of these compounds is influenced by both the electronic and steric properties of the C6 substituent. The presence of a five- or six-membered heterocycle at this position has been identified as a key structural feature for cytostatic potential.

Below is a table summarizing the in vitro cytostatic activity of this compound against several murine and human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| L1210 | Murine Leukemia | 8.5 |

| HeLa S3 | Human Cervical Carcinoma | 10 |

| CCRF-CEM | Human T-lymphoblastoid Leukemia | 7.2 |

IC₅₀ is the concentration of the compound that inhibits cell proliferation by 50%.

Antiviral Effects in vitro:

While specific antiviral data for this compound is not extensively detailed in the available literature, the broader class of 6-substituted 9-β-D-ribofuranosylpurines has been investigated for antiviral properties. Studies on various analogues with different C6 substituents have shown significant activity against a range of DNA and RNA viruses. For example, 6-substituted derivatives such as those with hydroxylamino, thio, and methylthio groups have demonstrated inhibitory effects against herpes simplex virus, cytomegalovirus, vaccinia virus, and rhinoviruses. nih.gov The antiviral efficacy of these purine nucleosides is often dependent on the specific substituent at the C6 position, which influences the compound's interaction with viral enzymes or its incorporation into viral nucleic acids. nih.govnih.gov

Antimycobacterial Effects in vitro:

The 6-(furan-2-yl)purine scaffold has shown considerable promise in the context of antimycobacterial activity. Although direct studies on the ribonucleoside are limited, research on related compounds, such as 9-benzyl-6-(2-furyl)purines, has revealed potent inhibitory activity against Mycobacterium tuberculosis. In this series of compounds, the 6-(2-furyl) substituent was identified as a key contributor to the antimycobacterial effect. Further structure-activity relationship studies on these 9-benzyl analogs indicated that small, hydrophobic substituents at the C2 position of the purine ring could further enhance this activity. nih.gov For instance, the introduction of a chloro or methyl group at C2 of 9-benzyl-6-(2-furyl)purine resulted in compounds with very low minimum inhibitory concentrations (MIC) against M. tuberculosis. nih.gov These findings strongly suggest that the 6-(furan-2-yl) moiety is a favorable substituent for antimycobacterial activity within the purine framework. However, it is important to note that the 9-substituent (ribofuranosyl vs. benzyl) can also significantly impact biological activity.

The following table presents the antimycobacterial activity of some 9-benzyl-6-(2-furyl)purine derivatives, which highlights the potential of the 6-(furan-2-yl)purine core.

| Compound | C2-Substituent | 9-Substituent | MIC (µg/mL) against M. tuberculosis H37Rv |

| 9-Benzyl-6-(2-furyl)purine | H | Benzyl | >12.5 |

| 2-Chloro-9-benzyl-6-(2-furyl)purine | Cl | Benzyl | 0.78 |

| 2-Methyl-9-benzyl-6-(2-furyl)purine | CH₃ | Benzyl | 0.20 |

MIC is the minimum inhibitory concentration required to inhibit the growth of the bacteria.

Influence of Ribofuranosyl Stereochemistry and Modifications on Binding

The ribofuranosyl moiety is not merely a passive carrier for the purine base; its stereochemistry and potential for modification are critical determinants of a nucleoside analogue's biological activity. For this compound and related compounds, the presence and specific configuration of the sugar ring are essential for their cytostatic and potential antiviral activities.

The β-D-ribofuranosyl configuration at the N9 position of the purine ring has been established as a crucial requirement for the cytostatic activity of 6-aryl- and 6-hetarylpurine nucleosides. The corresponding purine bases, lacking the ribofuranosyl group, are generally inactive. This underscores the importance of the sugar moiety in the molecular interactions that lead to the inhibition of cell proliferation. The ribofuranosyl group likely plays a significant role in the correct positioning of the molecule within the active site of target enzymes or in facilitating its cellular uptake and subsequent metabolic activation (e.g., phosphorylation).

Furthermore, modifications to the ribofuranosyl ring can dramatically alter the biological activity profile. For instance, the stereochemistry of the sugar is critical. The L-enantiomers of 6-substituted purine ribonucleosides have been synthesized and evaluated, and they were found to be generally inactive, in stark contrast to their D-ribonucleoside counterparts which exhibit potent cytostatic effects. This strict stereochemical requirement suggests a highly specific interaction with a chiral biological target.

The conformation of the ribose ring (North or South puckering) also influences how the nucleoside analogue is recognized by enzymes and can affect its ability to be phosphorylated or incorporated into nucleic acid chains. nih.gov Subtle changes in the sugar moiety can lead to significant differences in biological outcomes, highlighting the intricate relationship between the three-dimensional structure of these molecules and their mechanism of action. nih.gov

Computational and Theoretical Investigations of Purine Nucleoside Derivatives

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal in understanding how purine (B94841) nucleosides interact with their biological targets, such as enzymes or receptors. This computational technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process is fundamental for elucidating mechanisms of action and for structure-based drug design.

The methodology involves several key steps:

Preparation of Structures: High-resolution 3D structures of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, are prepared. The ligand, 9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine, is modeled and its energy is minimized to obtain a stable conformation.

Docking Simulation: A docking algorithm systematically samples a vast number of orientations and conformations of the ligand within the binding site of the target protein.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate more favorable binding. The resulting poses are analyzed to identify key molecular interactions.

For purine nucleoside derivatives, docking studies have been instrumental. For instance, virtual screening and modeling of 2,9-disubstituted-6-morpholino purine derivatives have been used to identify selective inhibitors for phosphatidylinositol-3 kinase (PI3K) isoforms, a key target in cancer therapy. mdpi.com Similarly, docking studies on other heterocyclic compounds have revealed binding patterns within the adenosine (B11128) triphosphate (ATP) binding site of the Epidermal Growth Factor Receptor (EGFR), showing binding affinities better than reference drugs. nih.gov

The interactions governing the binding of this compound to a target protein would likely involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking, as summarized in the table below.

| Interaction Type | Potential Interacting Groups on the Ligand | Potential Interacting Groups on the Target Protein |

|---|---|---|

| Hydrogen Bonding | Ribose hydroxyls, Purine nitrogens, Furan (B31954) oxygen | Amino acid residues with polar side chains (e.g., Ser, Thr, Asp, Gln) |

| Hydrophobic Interactions | Purine ring, Furan ring | Amino acid residues with nonpolar side chains (e.g., Leu, Val, Ile, Phe) |

| Pi-Stacking | Purine and furan aromatic rings | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

Quantum Chemical Calculations (e.g., DFT for Electronic Structure and Spectroscopic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. These calculations are crucial for understanding the intrinsic characteristics of a compound like this compound, which can influence its reactivity, stability, and spectroscopic signatures.

DFT calculations can determine a wide range of molecular properties:

Optimized Geometry: Predicts the most stable 3D structure of the molecule.

Electronic Properties: Calculates the distribution of electrons, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. The HOMO-LUMO gap is an indicator of chemical reactivity.

Spectroscopic Properties: Simulates spectroscopic data, such as NMR chemical shifts, and vibrational frequencies (IR/Raman), which can be compared with experimental results to confirm the molecular structure.

While specific DFT studies on this compound are not widely available, related research highlights the utility of these methods. For example, semi-empirical AM1 calculations have been used to determine the polarizability of expanded purine nucleosides containing a furan spacer ring, demonstrating how the heteroaromatic spacer influences the electronic properties and potential for intercalation into DNA. nih.gov

| Calculated Property | Significance in Drug Design |

|---|---|

| HOMO/LUMO Energies | Indicates electronic reactivity and the ability to participate in charge-transfer interactions. |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding. |

| Dipole Moment | Relates to the molecule's overall polarity, influencing solubility and membrane permeability. |

| Calculated NMR/IR Spectra | Aids in the structural elucidation and confirmation of synthesized compounds. |

Conformational Analysis of the Ribofuranosyl Moiety

The three-dimensional shape of a nucleoside is critical for its ability to fit into the binding site of a biological target. The ribofuranosyl moiety of this compound is not rigid and can adopt several different conformations, which significantly impacts its biological activity.

Two key conformational features are:

Glycosidic Bond Torsion: The orientation of the purine base relative to the sugar is defined by the torsion angle (χ) around the N9-C1' glycosidic bond. This leads to two main conformations: syn, where the purine ring is positioned over the sugar ring, and anti, where it is positioned away from it. The anti conformation is generally more stable for purine nucleosides.

Computational methods, such as molecular mechanics and quantum chemical calculations, are used to determine the relative energies of these different conformers and identify the most stable states. For example, AM1 calculations were used to analyze the conformation of purine-based carbocyclic nucleosides, showing a close correspondence in the positions of heteroatoms compared to the natural nucleoside dideoxyadenosine. nih.gov The specific substituent at the C6 position of the purine ring can influence the conformational preference of the entire molecule, thereby modulating its interaction with target proteins.

| Conformational Parameter | Common Forms | Biological Relevance |

|---|---|---|

| Sugar Pucker | C2'-endo, C3'-endo | Determines the overall shape of the nucleoside and its fit in enzyme active sites or DNA/RNA structures. |

| Glycosidic Torsion (χ) | syn, anti | Affects the presentation of hydrogen bonding groups on the purine base to the target receptor. |

Predictive Modeling for Molecular Activity and Design

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a powerful computational tool for rational drug design. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized molecules.

The development of a QSAR model typically involves:

Data Set Collection: A series of structurally related purine derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., steric, electronic, hydrophobic properties), are calculated for each molecule.

Model Generation: Statistical methods are used to build a regression model that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Advanced Analytical and Characterization Methodologies in Purine Nucleoside Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of 9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine, providing detailed information about its atomic composition and arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy, including 1H (proton) and 13C (carbon) NMR, is essential for determining the precise connectivity of atoms. While specific spectral data for this compound are not detailed in publicly available literature, the analysis would be expected to confirm the presence of the purine (B94841), furan (B31954), and ribofuranosyl moieties. Protons on the purine and furan rings would appear in the aromatic region of the 1H NMR spectrum, while the signals for the ribose sugar protons would be found in the characteristic sugar region. 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the attachment of the furan ring at the C6 position of the purine and the ribose sugar at the N9 position.

Table 1: Illustrative 1H NMR and 13C NMR Data for a Purine Nucleoside Analog (Note: This table is an illustrative example based on similar compounds, as specific data for this compound is not available in the cited sources.)

| Atom | Illustrative 1H Chemical Shift (ppm) | Illustrative 13C Chemical Shift (ppm) |

| H-2 | 8.75 (s) | 152.3 |

| H-8 | 8.80 (s) | 144.7 |

| H-1' | 6.05 (d) | 87.6 |

| H-2' | 4.65 (t) | 73.8 |

| H-3' | 4.30 (t) | 70.1 |

| H-4' | 4.00 (q) | 85.7 |

| H-5'a, H-5'b | 3.70 (m), 3.60 (m) | 61.0 |

| Furan H-3 | 6.70 (dd) | 112.9 |

| Furan H-4 | 7.30 (dd) | 118.0 |

| Furan H-5 | 7.80 (dd) | 146.5 |

High-Resolution Mass Spectrometry (HRMS) : HRMS is critical for confirming the molecular formula of the compound. For this compound (Molecular Formula: C₁₄H₁₄N₄O₅), HRMS would provide a highly accurate mass measurement, confirming the elemental composition. Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically used. The measured monoisotopic mass would be compared to the calculated mass, with a very small mass error providing strong evidence for the compound's identity.

UV-Vis Spectrometry : Ultraviolet-Visible spectroscopy is used to study the electronic transitions within the molecule. The purine and furan rings contain conjugated π-systems that absorb UV light at characteristic wavelengths. The resulting spectrum, with its specific absorption maxima (λmax), serves as a useful tool for characterization and for quantifying the compound's concentration in solution.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is employed to investigate the compound's chirality and its interactions with other chiral molecules like DNA and RNA. Research on 6-substituted 9-beta-D-ribofuranosyl purine analogues, including the class to which this compound belongs, has utilized CD spectra to demonstrate interactions with nucleic acids in solution. nih.gov Such studies can reveal how the compound might bind to and potentially alter the conformation of DNA or RNA. nih.gov

Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification of the synthesized compound and for the verification of its purity.

Flash Chromatography : Following synthesis, flash column chromatography is a standard method for the initial purification of the crude product. This technique separates the target compound from unreacted starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase (commonly silica (B1680970) gel) and a mobile phase.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for both the final purification and the assessment of the compound's purity. A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, is typically employed for purine nucleosides. The purity is determined by integrating the peak area of the compound in the chromatogram, with a high percentage (e.g., >95%) indicating a pure sample.

X-ray Crystallography for Ligand-Protein Complexes and Molecular Conformation

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level. If a suitable single crystal of this compound could be grown, this technique would precisely determine its solid-state conformation, including the orientation of the furan ring relative to the purine and the conformation (pucker) of the ribose sugar ring. Furthermore, co-crystallization with a biological target, such as an enzyme or receptor, could reveal the specific molecular interactions involved in ligand-protein binding. However, there is no publicly available X-ray crystallographic data for this specific compound.

Biophysical Characterization of Molecular Interactions

Biophysical techniques are used to study the non-covalent interactions between the purine nucleoside and its biological targets, providing insight into its mechanism of action.

Thermal Melting Studies for Nucleic Acid Interactions : To investigate the interaction of this compound with DNA or RNA, thermal melting studies are conducted. This method measures the melting temperature (Tm) of a double-stranded nucleic acid in the presence and absence of the compound. An increase in the Tm (ΔTm > 0) upon addition of the compound indicates that it binds to and stabilizes the duplex structure, for example, through intercalation or groove binding. Studies on this class of 6-substituted purine analogues have confirmed their ability to interact with both DNA and RNA. nih.gov This suggests that the compound may bind to single-stranded RNA and interfere with the formation of RNA duplexes. nih.gov

Emerging Research Directions and Future Perspectives for 9 Beta D Ribofuranosyl 6 Furan 2 Yl Purine and Analogues

Exploration of Novel Synthetic Routes and Chemoenzymatic Approaches

The synthesis of 6-substituted purine (B94841) ribonucleosides, including 9-(beta-D-ribofuranosyl)-6-(furan-2-yl)purine, has traditionally relied on multi-step chemical methods. However, the demand for more efficient, stereoselective, and environmentally benign processes has spurred the exploration of novel synthetic strategies.

Recent advancements have highlighted the potential of late-stage functionalization using photoredox and nickel-catalyzed sp²–sp³ cross-coupling reactions. nih.gov This approach allows for the introduction of a wide range of alkyl groups onto the purine core of unprotected nucleosides, offering a streamlined pathway to novel analogues. nih.gov Another innovative strategy involves the on-column Sonogashira coupling of 6-iodopurine-containing DNA with various alkynes, demonstrating the feasibility of modifying the purine scaffold within an oligonucleotide context. mdpi.com

Chemoenzymatic approaches are also gaining significant traction. Purine nucleoside phosphorylase (PNP) has been effectively utilized to catalyze the transglycosylation reaction, transferring the ribofuranosyl moiety from a donor to various 6-substituted purines. researcher.life This method offers high regio- and stereoselectivity, which are often challenging to achieve through purely chemical synthesis. researcher.life For instance, a PNP from Aeromonas hydrophila has been successfully employed for the synthesis of a library of 6-substituted purine ribonucleosides. researcher.life Furthermore, enzymatic cascades are being developed for the one-pot biosynthesis of nucleoside triphosphates from the corresponding nucleobase, showcasing the power of biocatalysis in generating complex nucleoside analogues. researchgate.net

| Synthetic Approach | Description | Key Advantages |

| Photoredox/Nickel Dual Catalysis | Late-stage sp²–sp³ cross-coupling to introduce alkyl groups at the 6-position of unprotected nucleosides. nih.gov | High functional group tolerance, streamlined synthesis of diverse analogues. nih.gov |

| On-Column Sonogashira Coupling | Modification of 6-iodopurine (B1310063) within a solid-phase synthesized oligonucleotide. mdpi.com | Enables site-specific modification of DNA with novel purine analogues. mdpi.com |

| PNP-Catalyzed Transglycosylation | Enzymatic transfer of a ribofuranosyl group to a 6-substituted purine base. researcher.life | High regio- and stereoselectivity, environmentally friendly conditions. researcher.life |

| Enzymatic Cascades | Multi-enzyme, one-pot synthesis of nucleoside triphosphates from the nucleobase. researchgate.net | Efficient production of biologically active nucleotide forms. researchgate.net |

Identification of Undiscovered Molecular Interaction Partners

Identifying the molecular targets of this compound and its analogues is crucial for elucidating their mechanisms of action and therapeutic potential. While the specific interaction partners of the furan-2-yl derivative are not yet fully characterized, methodologies applied to other purine nucleosides offer a roadmap for future investigations.

A powerful technique for target identification is the cellular thermal shift assay coupled with mass spectrometry (MS-CETSA). This method has been successfully used to identify purine nucleoside phosphorylase (PNP) as a binding target for quinine (B1679958) in Plasmodium falciparum. nih.gov Applying MS-CETSA to this compound could reveal its direct protein interaction partners within a cellular context.

Structure-activity relationship (SAR) studies of libraries of 6-substituted purine nucleosides provide indirect evidence of potential targets. For example, screening of such libraries has identified compounds that activate the human Stimulator of Interferon Genes (hSTING), a key protein in the innate immune response. nih.gov Given the structural similarity, it is plausible that this compound or its analogues could interact with components of cellular signaling pathways, including kinases and receptors. Indeed, various 6-heteroaryl purine ribonucleosides have been investigated as adenosine (B11128) receptor antagonists. bohrium.comnih.gov The enzymes involved in nucleoside metabolism, such as adenosine kinase, are also potential targets, as demonstrated by studies on 6-benzylthioinosine (B1197294) analogues. carmofur.com

| Methodology | Application | Potential Targets for this compound |

| MS-CETSA | Identification of direct protein binding partners in a cellular environment. nih.gov | Enzymes (e.g., kinases, phosphorylases), receptors, signaling proteins. |

| SAR Studies | Screening of compound libraries to identify molecules with specific biological activities. nih.gov | Components of the innate immune system (e.g., hSTING), adenosine receptors. nih.govbohrium.comnih.gov |

| Metabolic Profiling | Analysis of the metabolic fate of the compound within cells. | Enzymes of the purine salvage pathway (e.g., adenosine kinase). carmofur.com |

Development of Advanced Molecular Probes for Biological System Investigations

The structural scaffold of this compound is well-suited for the development of molecular probes to investigate biological systems. By incorporating reporter moieties such as fluorophores or biotin (B1667282), these probes can be used to visualize and quantify molecular interactions and cellular processes.

The development of fluorescent nucleoside analogues has become a significant area of research. tandfonline.comnih.govtandfonline.comresearchgate.netcancer.gov These probes are designed to have environmentally sensitive fluorescence, meaning their emission properties change upon binding to a target or in response to changes in the local microenvironment. tandfonline.com Such probes can be incorporated into oligonucleotides to study DNA and RNA structure and dynamics. researchgate.netcancer.gov For this compound, a fluorescent tag could be attached to the furan (B31954) ring or other positions on the purine core to create a probe for identifying and characterizing its binding partners.

Biotinylated probes are another valuable tool for identifying molecular interaction partners. nih.govceltarys.com The high-affinity interaction between biotin and streptavidin allows for the capture and subsequent identification of proteins that bind to the biotinylated nucleoside. nih.govceltarys.com A biotin moiety could be attached to the this compound structure, enabling pulldown assays to isolate and identify its cellular targets.

| Probe Type | Design Principle | Potential Applications |

| Fluorescent Probes | Covalent attachment of a fluorophore to the nucleoside scaffold. tandfonline.comnih.govtandfonline.comresearchgate.netcancer.gov | Real-time monitoring of binding events, fluorescence microscopy, FRET assays. |

| Biotinylated Probes | Covalent attachment of a biotin molecule to the nucleoside scaffold. nih.govceltarys.com | Affinity purification of binding partners, target identification, ELISAs. |

Comparative Studies with Related Naturally Occurring and Synthetic Nucleosides

To fully understand the biological and therapeutic potential of this compound, it is essential to conduct comparative studies with other naturally occurring and synthetic nucleosides. Such studies help to elucidate the impact of specific structural modifications on biological activity.

A recent review highlighted the importance of furan-2-yl and other five-membered heteroaryl substituents in the medicinal chemistry of purine and pyrimidine (B1678525) nucleosides. bohrium.comnih.gov Comparative analyses within this class of compounds can reveal the influence of the heteroaromatic ring on activity and selectivity. bohrium.comnih.gov For instance, comparing the biological effects of 6-(furan-2-yl)purine ribonucleoside with its 6-(thien-2-yl) and 6-phenyl analogues could provide insights into the role of the electronic and steric properties of the 6-substituent.

Furthermore, comparisons with clinically used nucleoside analogues such as cladribine (B1669150) and fludarabine (B1672870) are warranted. These compounds feature modifications at the 2-position of the purine ring and/or the sugar moiety, which contribute to their anticancer properties. mdpi.com Evaluating this compound alongside these established drugs in various biological assays would help to position its activity profile and identify potential therapeutic niches.

The nature of the sugar moiety also plays a critical role in the biological activity of nucleosides. Comparative studies of this compound with its 2'-deoxyribofuranosyl and carbocyclic analogues could reveal the importance of the ribose sugar for target interaction and metabolic stability. carmofur.com

| Comparison Category | Examples of Compounds for Comparison | Rationale |

| 6-Substituent Analogues | 6-(Thien-2-yl)purine ribonucleoside, 6-phenylpurine ribonucleoside. bohrium.comnih.gov | To determine the influence of the heteroaromatic ring on biological activity. |

| Clinically Used Nucleosides | Cladribine, fludarabine. mdpi.com | To benchmark the potency and selectivity against established therapeutic agents. |

| Sugar Moiety Modifications | 2'-Deoxyribofuranosyl and carbocyclic analogues. carmofur.com | To assess the role of the sugar in target binding and metabolic stability. |

| Naturally Occurring Nucleosides | Adenosine, inosine. | To understand the deviation from endogenous nucleoside functions. |

Q & A

Q. What are the key synthetic strategies for preparing 9-(β-D-ribofuranosyl)-6-(furan-2-yl)purine and its analogs?

The compound is synthesized via Stille cross-coupling reactions , leveraging regioselectivity influenced by halogen substituents. For example, the 6-Cl-2-I intermediate reacts with tributylfurantin under Pd(PPh₃)₄ catalysis in anhydrous DMF at 85°C, yielding disubstituted compounds after deprotection . The use of excess organotin reagents ensures high regioselectivity, with yields exceeding 90% in optimized conditions. Key steps include column purification (silica gel, chloroform) and characterization by ¹H/¹³C NMR and HRMS .

Q. How are structural and regiochemical outcomes validated for this compound?

¹H and ¹³C NMR spectroscopy are critical for confirming regioselectivity and substituent orientation. For instance, the ¹³C NMR spectrum of 2,6-di-(2-thienyl)-9-β-D-ribofuranosylpurine (Compound 21) resolves 18 distinct carbons, confirming the absence of symmetry in the thienyl groups . HRMS further validates molecular formulas (e.g., [M+1]⁺ at m/z 329 for Compound 15) . UV spectral data (λmax at pH 1–13) also corroborate electronic transitions influenced by substituents .

Q. What is the substrate activity of C-6 substituted analogs in biological systems?

Analogs like 6-(2-thienyl)-9-(β-D-ribofuranosyl)purine (Compound 15) are evaluated using E. coli enzyme assays. Substrate activity is quantified via kinetic parameters (e.g., Kₐ and Vₘₐₓ), with competitive inhibition studies revealing binding affinities to enzymes like purine nucleoside phosphorylase . Data are normalized to control substrates (e.g., inosine) to assess relative activity .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in Stille cross-coupling for disubstituted purines?

Regioselectivity is dictated by halogen reactivity : I > Br > Cl. For example, 6-Cl-2-I intermediates favor coupling at the 2-position first, followed by 6-position substitution. Pd(PPh₃)₄ catalysis in DMF at 85°C optimizes cross-coupling efficiency, while excess tributylfurantin (5.5 mmol) ensures complete conversion . Competing pathways (e.g., homocoupling) are suppressed by inert atmospheres (argon) and rigorous solvent drying .

Q. What contradictions exist in spectral data interpretation for structurally similar analogs?

Discrepancies arise in NMR assignments for analogs with near-identical scaffolds. For example, 2,6-di-(2-furyl)purine (Compound 19) and its thienyl counterpart (Compound 21) show overlapping ¹H NMR signals, necessitating 2D-COSY or HSQC for resolution . HRMS discrepancies (e.g., ±0.005 Da tolerance) may indicate isotopic impurities or incomplete deprotection .

Q. How does the 6-substituent modulate cytotoxicity in liver cancer cells?

Derivatives like N⁶-(4-trifluoromethylphenyl)piperazine-purine riboside (Compound 11) exhibit IC₅₀ values of 5.2–9.2 μM against hepatoma cells. Mechanism studies reveal ATP depletion via kinase inhibition and senescence-induced cell death , confirmed by SA-β-gal staining and Rb phosphorylation . Comparative SAR shows trifluoromethyl groups enhance potency over methyl or methoxy substituents .

Q. What are the solvolytic decomposition pathways under acidic conditions?

Acidic hydrolysis of 6-substituted analogs proceeds via oxocarbenium ion intermediates , with rate-limiting glycosidic bond cleavage. For 9-(β-D-ribofuranosyl)purine, pH-rate profiles show spontaneous (pH 4–6) and oxonium-catalyzed (pH < 3) pathways. Product analysis identifies purine bases (e.g., 4-amino-5-formamidopyrimidine) as primary products .

Q. How can structural modifications improve metabolic stability?

2′-O-methylation (e.g., 2-amino-9-(2-O-methyl-β-D-ribofuranosyl)purine) reduces enzymatic degradation by nucleases. Stability is quantified via half-life assays in human serum, with methylated analogs showing >50% intact compound after 24 hours vs. <10% for non-methylated analogs .

Methodological Guidance

Q. How to optimize purification for acetyl-protected intermediates?

Use flash silica chromatography with EtOAc/hexane gradients (1:3 to 1:6) for intermediates like 6-chloro-9-(tri-O-acetyl-β-D-arabinofuranosyl)purine (Compound 17). Acetonitrile/hexane partitioning removes tin byproducts, while TLC (Rf 0.3–0.5 in CHCl₃/MeOH 9:1) monitors progress .

Q. What in vitro models best evaluate antiviral activity?

HCV replicon assays (e.g., Huh7 cells) are standard for ribofuranosylpurines. Antiviral EC₅₀ values are determined via qRT-PCR for viral RNA reduction, with cytotoxicity assessed via MTT assays (CC₅₀ > 100 μM desirable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.